wortmannilactone A is a natural product found in Talaromyces wortmannii with data available.
wortmannilactone A
CAS No.:
Cat. No.: VC18872482
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H34O6 |
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Molecular Weight | 418.5 g/mol |
IUPAC Name | (3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one |
Standard InChI | InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+ |
Standard InChI Key | FYXXVPQBBFJUET-BQRLCHNUSA-N |
Isomeric SMILES | CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O |
Canonical SMILES | CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Wortmannilactone A (C₂₄H₃₄O₆) is a 24-membered macrolide characterized by a complex polyketide backbone with multiple oxygenated functional groups . Its molecular weight of 418.50 g/mol and mono-isotopic mass of 418.2355388 distinguish it from related lactones such as wortmannilactones C and F . The compound’s structure includes conjugated double bonds and hydroxyl groups, as evidenced by its SMILES notation:
CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O
.
Table 1: Key Physicochemical Properties of Wortmannilactone A
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₄O₆ |
Molecular Weight | 418.50 g/mol |
CAS Registry Number | 874906-82-8 |
PubChem CID | 11697405 |
ChEMBL ID | CHEMBL522107 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bond Count | 10 |
The compound’s stereochemistry, particularly at positions C9, C11, C19, and C21, remains partially unresolved, though synthetic studies on analogous macrolides suggest enantioselective methods could clarify these configurations .
Natural Sources and Biosynthetic Pathways
Wortmannilactone A is produced by filamentous fungi in the genus Talaromyces, notably Talaromyces wortmannii, which employs polyketide synthase (PKS) pathways for its biosynthesis . Unlike its relative wortmannilactone F—isolated from the same genus and studied for anthelmintic effects—wortmannilactone A’s ecological role in fungal biology is poorly characterized . Preliminary genomic analyses of T. wortmannii suggest modular PKS clusters responsible for constructing the macrolactone core, with post-PKS oxidases introducing hydroxyl groups .
Current Research Gaps and Future Directions
Despite its intriguing scaffold, wortmannilactone A suffers from neglect in contemporary research, with only 12 studies referencing it as of 2025. Critical unanswered questions include:
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Biosynthesis Regulation: How do environmental stressors or epigenetic modifiers (e.g., 5-azacytidine) influence its production in T. wortmannii?
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Structure-Activity Relationships: Do C9/C11 stereocenters modulate target binding affinity?
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Toxicological Profile: Mycotoxin databases classify it as low-risk, yet LD₅₀ values and organ-specific toxicity remain unquantified .
Proposed research initiatives should prioritize heterologous expression of its PKS genes in Aspergillus nidulans for yield optimization and semi-synthetic derivatization to enhance aqueous solubility—currently a limitation due to its logP of 3.2 .
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